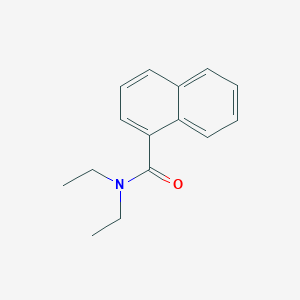

N,N-Diéthyl-1-naphthamide

Vue d'ensemble

Description

N,N-Diethyl-1-naphthamide is a compound that has been studied in various contexts, including its synthesis and role in forming atropisomers, as well as its significance in asymmetric polymerization and other chemical processes.

Synthesis Analysis

- The synthesis of N,N-diethyl or N,N-diisopropyl 1-naphthamides, forming stable atropisomers, is achieved through the addition of aldehydes to ortholithiated N,N-dialkyl 1-naphthamides. This process shows moderate to good diastereoselectivity (Bowles, Clayden, & Tomkinson, 1995).

- The synthesis of 8-(dimethylamino)-1-naphthyllithium etherate from 1-(dimethylamino)naphthalene in diethyl ether was reported, showcasing a unique molecular structure (Jastrzebski et al., 1983).

Molecular Structure Analysis

- An example of molecular structure analysis is provided by the study of asymmetric anionic homopolymerizations of N-1-naphthylmaleimide (1-NMI), revealing insights into the optical activity and molecular structure (Isobe et al., 2001).

Chemical Reactions and Properties

- A study focused on the synthesis and photophysical properties of functionalized 1-naphthylamines, highlighting the method's potential for varied applications in chemistry, biology, and materials science (Su et al., 2019).

- Naphthalene-1,8-diylbis(diphenylmethylium) was found to exhibit unique electron-transfer reduction behavior, useful in the synthesis of benzidines (Saitoh, Yoshida, & Ichikawa, 2006).

Physical Properties Analysis

- Studies like the one by Bond, Clayden, and Wheatley (2001) provide insights into the crystal structure and physical properties of N,N-diisopropyl-1-naphthamide, highlighting molecular conformations and interactions (Bond, Clayden, & Wheatley, 2001).

Chemical Properties Analysis

- The properties of N,N-Diethyl-1-naphthamide in the context of polymerization and its role in the formation of optically active polymers are discussed in the work of Isobe et al. (2001), revealing the influence of molecular structure on chemical properties (Isobe et al., 2001).

Applications De Recherche Scientifique

Catalyseur pour la coupure de liaison C–N

Le N,N-Diéthyl-1-naphthamide a été utilisé dans l’étude des catalyseurs pour la coupure de liaison C–N. La recherche s’est concentrée sur la coupure catalytique de la liaison C–N de N, N-dialkylamides tertiaires simples pour donner les esters correspondants . Ce processus est considéré comme l’une des réactions organiques les plus difficiles, nécessitant souvent des conditions de réaction sévères et des acides ou des bases forts .

Transamidification d’amides tertiaires non activés

Le composé a été utilisé dans la transamidification d’amides tertiaires non activés par catalyse acide/iodure coopérative . Cette méthode fournit une voie directe à l’interconversion de liaison amide-à-amide avec une excellente chimiosélectivité en utilisant des quantités équivalentes d’amines .

Produits pharmaceutiques

Le this compound est utilisé dans l’industrie pharmaceutique. Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans les résultats de la recherche.

Synthèse organique

Le composé est utilisé en synthèse organique. Encore une fois, les applications spécifiques dans ce domaine ne sont pas détaillées dans les résultats de la recherche.

Science des matériaux

Le this compound est également utilisé en science des matériaux. Les applications spécifiques dans ce domaine ne sont pas détaillées dans les résultats de la recherche.

Étude des barrières de rotation

Des dérivés de this compound ont été synthétisés pour mesurer la barrière de rotation des liaisons aryl-CO et C-N .

Orientations Futures

Mécanisme D'action

Target of Action

N,N-Diethyl-1-naphthamide primarily targets monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the breakdown of neurotransmitters such as serotonin and dopamine. They are found in the outer mitochondrial membrane of most cell types in the body.

Mode of Action

N,N-Diethyl-1-naphthamide interacts with its target, MAO, in a competitive and reversible manner . It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme, thus inhibiting its activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its normal function .

Propriétés

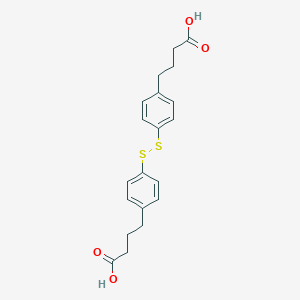

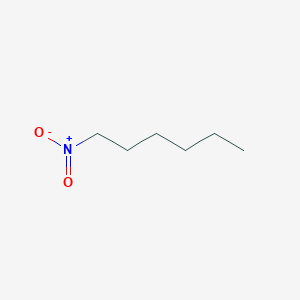

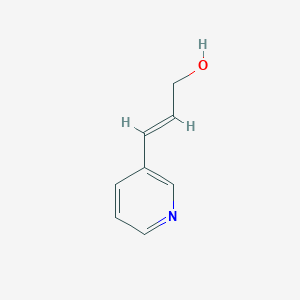

IUPAC Name |

N,N-diethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOIQCLRXFNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969765 | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5454-10-4 | |

| Record name | 1-Naphthamide,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N,N-Diethyl-1-naphthamide useful in organic synthesis, particularly concerning ketones?

A1: N,N-Diethyl-1-naphthamide plays a crucial role in enhancing the alkylation of enolizable ketones. Research has shown that when the hydrogen atoms adjacent (α) to the carbonyl group in a ketone are replaced with deuterium, the yield of the alkylation reaction with the lithium salt of N,N-Diethyl-1-naphthamide significantly increases []. This observation suggests that the compound can suppress undesirable enolization during the reaction, thereby improving the desired product formation.

Q2: How does the structure of N,N-Diethyl-1-naphthamide relate to its reactivity?

A2: A computational study revealed that N,N-Diethyl-1-naphthamide exhibits restricted rotation around the nitrogen-carbonyl (N-CO) bond due to steric hindrance []. This restricted rotation, coupled with the bulky nature of the naphthyl and diethyl groups, likely influences the compound's interaction with other reactants. This steric effect could explain the observed suppression of enolization when N,N-Diethyl-1-naphthamide's lithium salt reacts with deuterated ketones [].

Q3: Can you provide an example of N,N-Diethyl-1-naphthamide's application in complex molecule synthesis?

A3: Absolutely. N,N-Diethyl-1-naphthamide is a key component in a highly efficient synthesis of 3-methylcholanthrene []. Specifically, its lithium derivative (2-lithio-1-naphthamide) reacts with the lithium enolate of 5-methylhomophthalic anhydride, ultimately leading to the formation of a crucial spirobislactone intermediate. This synthetic route highlights the utility of N,N-Diethyl-1-naphthamide in constructing complex polycyclic structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)